7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline - 199678-32-5

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-340393
CAS Number: 199678-32-5
Molecular Formula: C10H10F3N
Molecular Weight: 201.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(1S,RS)-6,7-Dimethoxy-N-methyl-1-(p-tolylsulfinylmethyl)-1-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline

Compound Description: This compound serves as an intermediate in synthesizing enantiomerically pure alkaloids []. Its structure has been definitively determined to confirm its stereochemistry [].

Relevance: This compound shares the core 1,2,3,4-tetrahydroisoquinoline structure with 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. The presence of the trifluoromethyl group at position 1 and substitutions at positions 6 and 7 highlights the structural similarity between the two compounds [].

[1] Fun, H. K., Kumar, V., Rao, C. S., Jasinski, J. P., & Jasinski, J. P. (2006). (1S,RS)-6,7-Dimethoxy-N-methyl-1-(p-tolylsulfinylmethyl)-1-trifluoromethyl-1,2,3,4-tetrahydroisoquinoline. Acta Crystallographica Section E: Structure Reports Online, 62(6), o2139-o2140.

7-Methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione Derivatives

Compound Description: These derivatives are tricyclic models utilized in research focused on the intramolecular photoredox transformation of 1,2,3,4-tetrahydroisoquinoline structures []. This research specifically investigated the transformation of these derivatives into 5-hydroxy-tetrahydroisoquinol[1,3]dioxoles, a reaction applicable to the synthesis of natural products like renieramycin T and S [].

Relevance: These derivatives share the fundamental 1,2,3,4-tetrahydroisoquinoline structure with 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. The presence of substitutions at positions 6 and 7, characteristic of the 1,2,3,4-tetrahydroisoquinoline family, demonstrates the structural connection between these compounds and the target compound [].

[2] Ramirez-Lopez, P., Bartoszek, M., Iglesias-Pintos, J., Gotor-Fernandez, V., & Gotor, V. (2015). Transformation of Renieramycin M into Renieramycins T and S by Intramolecular Photoredox Reaction of 7-Methoxy-6-methyl-1,2,3,4-tetrahydroisoquinoline-5,8-dione Derivatives. The Journal of Organic Chemistry, 80(12), 6310–6319.

N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinolines (NSTHIQ)

Compound Description: NSTHIQ derivatives represent a class of compounds studied for their antimicrobial properties, particularly antifungal activity []. These compounds demonstrate promising results against fungal species including Aspergillus spp, Penicillium spp, and Botrytis cinerea [].

Relevance: This group of compounds shares the core 1,2,3,4-tetrahydroisoquinoline structure with 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. The N-sulfonyl substitution in NSTHIQs highlights a modification on the core structure, exploring a different functional group at the nitrogen atom compared to the trifluoromethyl group at position 7 in the target compound [].

[3] Manzo-González, R., Hernández-López, R., Pérez-Larios, A., Rosas-Aburto, A., Hernández-Ortega, S., González-Ortega, O., … & Palma-Tirado, L. (2021). N‐Sulfonyl‐1,2,3,4‐tetrahydroisoquinoline Derivatives: Synthesis, Antimicrobial Evaluations, and Theoretical Insights. ChemistrySelect, 6(24), 5815–5823.

6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline and its desmethyl analogue

Compound Description: This compound, along with its desmethyl analogue, exhibits high affinity for σ2 receptors, making it a potential candidate for development as a Positron Emission Tomography (PET) radiotracer for imaging σ2 receptor function in the central nervous system [].

Relevance: This compound belongs to the 1,2,3,4-tetrahydroisoquinoline family, sharing this core structure with 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. The presence of methoxy groups at positions 6 and 7 further emphasizes the structural similarities, suggesting potential shared properties and reactivity patterns within this chemical class [].

[4] Xu, J., Tu, Z., Mach, R. H., Wang, Y., Volkow, N. D., Fowler, J. S., … & Zhang, Y. (2018). Screening of σ2 Receptor Ligands and In Vivo Evaluation of 11C-Labeled 6,7-Dimethoxy-2-[4-(4-methoxyphenyl)butan-2-yl]-1,2,3,4-tetrahydroisoquinoline for Potential Use as a σ2 Receptor Brain PET Tracer. Journal of Medicinal Chemistry, 61(5), 1863–1875.

1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride

Compound Description: This compound shows promise as a potential non-narcotic analgesic, demonstrating both analgesic and anti-inflammatory properties []. Research indicates that it exhibits significant efficacy in reducing inflammation, surpassing the effects of diclofenac sodium [].

Relevance: Sharing the core 1,2,3,4-tetrahydroisoquinoline structure, this compound is structurally related to 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. The substitutions at positions 6 and 7, common in the 1,2,3,4-tetrahydroisoquinoline class, further solidify their structural connection. The difference lies in the substituent at position 7 in the target compound, a trifluoromethyl group, compared to the dimethylaminophenyl group in this compound [].

[5] Gиlаmov, A., Shakhidoyatov, K., Mamatkabilova, M., Juraev, A., & Isakov, A. (2023). Analgesic and Anti-Inflammatory Effects of 1-(4'-Dimethylaminophenyl)-6, 7-Dimethoxy-1,2,3,4-Tetrahydroisoquinoline Hydrochloride. In Conference: EUROPEAN SCIENCE REVIEW, No. 7-2 (July 2023).

7-Substituted-2-[3-(2-furyl)acryloyl]-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives

Compound Description: This group of derivatives represents a novel class of compounds under investigation for their potential as selective Peroxisome Proliferator-Activated Receptor γ (PPARγ) partial agonists []. They show promise in treating insulin resistance and exhibit reduced side effects compared to full PPARγ agonists [].

Relevance: These derivatives and 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline belong to the same chemical class, sharing the fundamental 1,2,3,4-tetrahydroisoquinoline structure. The variations in substituents at positions 2, 6, and 7 within this derivative series provide insights into structure-activity relationships, highlighting how modifications to the core 1,2,3,4-tetrahydroisoquinoline scaffold can influence biological activity [].

[6] Park, S. Y., Lee, E. S., Park, H. J., Kim, Y. H., Lee, S. J., Kim, H. J., … & Kim, Y. (2016). Synthesis and Evaluation of a Novel Series of 2,7-Substituted-6-tetrazolyl-1,2,3,4-tetrahydroisoquinoline Derivatives as Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonists. Journal of Medicinal Chemistry, 59(8), 3741–3755.

Relevance: This class of compounds shares the core 1,2,3,4-tetrahydroisoquinoline structure with 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. The structural similarity, particularly with the methyl substitution at position 3, provides valuable insights into the structure-activity relationship of 1,2,3,4-tetrahydroisoquinoline derivatives, especially concerning their interaction with PNMT and the α2-adrenoceptor [].

[7] Ding, Y., Romero, F. A., Merrill, A. H., Gnecco, D., Mumtaz, N., Mckinzie, S., … & Carroll, F. I. (2003). Application of the Goldilocks effect to the design of potent and selective inhibitors of phenylethanolamine N-methyltransferase: balancing pKa and steric effects in the optimization of 3-methyl-1,2,3,4-tetrahydroisoquinoline inhibitors by beta-fluorination. Journal of Medicinal Chemistry, 46(14), 2858–2866.

CF3-Containing 1,2,3,4-Tetrahydroisoquinoline-3-Phosphonates

Compound Description: This group encompasses novel trifluoromethyl-substituted phosphonate analogs of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (TIC) derivatives []. These compounds have emerged from research focusing on regioselective ruthenium-catalyzed co-cyclotrimerization reactions of functionalized 1,7-diynes with alkynes, offering a new synthetic pathway to access these structures [].

Relevance: These phosphonate analogs share the core 1,2,3,4-tetrahydroisoquinoline structure with 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. The presence of a trifluoromethyl group, albeit at position 3, highlights a key structural similarity. This shared feature suggests potential commonalities in their chemical properties and reactivity, particularly regarding their synthesis and potential applications [].

[8] Suchkov, I. A., Yarovenko, V. N., Nenajdenko, V. G., & Nenajdenko, V. G. (2018). Synthesis of CF3-Containing 1,2,3,4-Tetrahydroisoquinoline-3-Phosphonates via Regioselective Ruthenium-Catalyzed Co-cyclotrimerization of 1,7-Azadiynes. The Journal of Organic Chemistry, 83(20), 12703–12710.

(S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position

Compound Description: This series focuses on 2,6,7-substituted 3-unsubstituted 1,2,3,4-tetrahydroisoquinoline derivatives, specifically designed and synthesized in the pursuit of identifying selective PPARγ partial agonists [].

Relevance: These derivatives share the core 1,2,3,4-tetrahydroisoquinoline structure with 7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline. This structural similarity allows for a comparative analysis of their biological activity. While the target compound has a trifluoromethyl substituent at position 7, this series explores the effects of various substituents at positions 2, 6, and 7, offering insights into the structure-activity relationship and how modifications on the core scaffold can influence PPARγ activity [].

[9] Park, S. Y., Kim, Y. H., Park, H. J., Lee, E. S., Lee, S. J., Kim, H. J., … & Kim, Y. (2016). (S)-1,2,3,4-Tetrahydroisoquinoline Derivatives Substituted with an Acidic Group at the 6-Position as a Selective Peroxisome Proliferator-Activated Receptor γ Partial Agonist. Journal of Medicinal Chemistry, 59(1), 445–458.

(3R)-7-Hydroxy-N-[(1S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic) and its Analogues

Compound Description: PDTic and its related analogues represent a novel class of tetrahydroisoquinoline-based κ opioid receptor antagonists []. They are distinguished by their high potency and selectivity for the κ opioid receptor over the μ and δ opioid receptors [].

[10] Zheng, J., Chen, S. R., Fulp, J. L., Gould, S., Hays, S. J., Huang, X., … & Vaughn, S. A. (2017). Potent and Selective Tetrahydroisoquinoline Kappa Opioid Receptor Antagonists of Lead Compound (3 R)-7-Hydroxy- N-[(1 S)-2-methyl-1-(piperidin-1-ylmethyl)propyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide (PDTic). Journal of Medicinal Chemistry, 60(15), 6520–6533.

Properties

CAS Number

199678-32-5

Product Name

7-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

7-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

InChI

InChI=1S/C10H10F3N/c11-10(12,13)9-2-1-7-3-4-14-6-8(7)5-9/h1-2,5,14H,3-4,6H2

InChI Key

NGQHLYGRTFVUEM-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=CC(=C2)C(F)(F)F

Canonical SMILES

C1CNCC2=C1C=CC(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.